molecular formula C7H15Cl2N3 B11892775 3-(1H-Imidazol-1-yl)-N-methylpropan-1-amine dihydrochloride

3-(1H-Imidazol-1-yl)-N-methylpropan-1-amine dihydrochloride

Cat. No.: B11892775
M. Wt: 212.12 g/mol
InChI Key: JRKKWCUPQNBTCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-Imidazol-1-yl)-N-methylpropan-1-amine dihydrochloride is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-1-yl)-N-methylpropan-1-amine dihydrochloride typically involves the reaction of imidazole with N-methylpropan-1-amine under specific conditions. One common method involves the use of a strong acid to facilitate the condensation reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-1-yl)-N-methylpropan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

3-(1H-Imidazol-1-yl)-N-methylpropan-1-amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-1-yl)-N-methylpropan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordinate with metal ions, influencing various biochemical pathways. This compound may also modulate the activity of certain enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A basic structure similar to the imidazole ring in 3-(1H-Imidazol-1-yl)-N-methylpropan-1-amine dihydrochloride.

    N-methylpropan-1-amine: Shares the N-methylpropan-1-amine moiety.

    Histidine: Contains an imidazole ring and is an essential amino acid.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H15Cl2N3

Molecular Weight

212.12 g/mol

IUPAC Name

3-imidazol-1-yl-N-methylpropan-1-amine;dihydrochloride

InChI

InChI=1S/C7H13N3.2ClH/c1-8-3-2-5-10-6-4-9-7-10;;/h4,6-8H,2-3,5H2,1H3;2*1H

InChI Key

JRKKWCUPQNBTCZ-UHFFFAOYSA-N

Canonical SMILES

CNCCCN1C=CN=C1.Cl.Cl

Origin of Product

United States

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